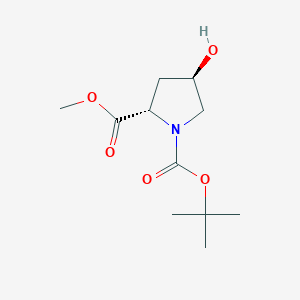

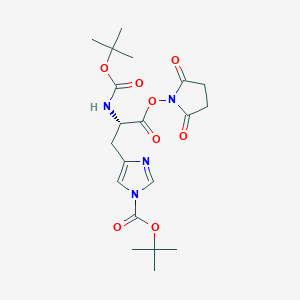

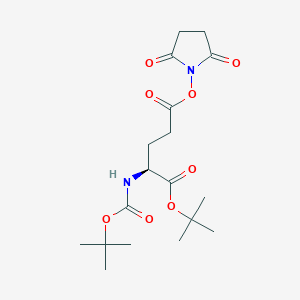

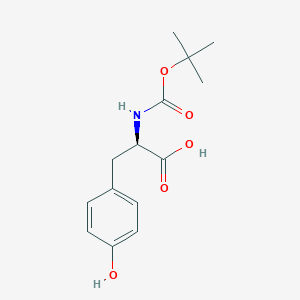

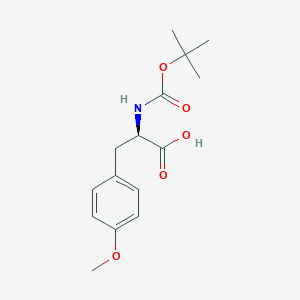

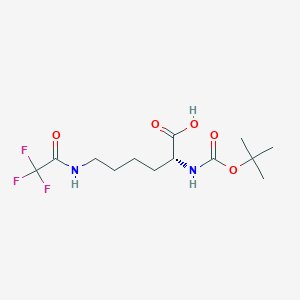

(R)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid, commonly known as Boc-6-TFA-Lys-OH, is a chemical compound used in scientific research. It is a derivative of lysine, an amino acid commonly found in proteins. Boc-6-TFA-Lys-OH is used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis of Non-proteinogenic Amino Acids

The compound has been employed in the synthesis of non-proteinogenic amino acids, such as in the work by Adamczyk and Reddy (2001), where it was used to synthesize (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA) and its derivatives. These amino acids are of interest due to their potential applications in peptide synthesis and drug development Adamczyk & Reddy, 2001.

Development of Enzyme Inhibitors

The compound has also been utilized in the development of enzyme inhibitors, as demonstrated by Thaisrivongs et al. (1987), who described its use in the synthesis of renin inhibitory peptides. These peptides, containing difluoro-beta-aminodeoxystatine, are important for their potential therapeutic applications in treating hypertension and related cardiovascular diseases Thaisrivongs et al., 1987.

Peptide Synthesis and Drug Discovery

Furthermore, the compound's utility extends to peptide synthesis and drug discovery. For instance, Nadin et al. (2001) utilized a similar structure for the stereocontrolled synthesis of a dipeptide isostere, highlighting its role in creating bioactive molecules with potential pharmaceutical applications Nadin et al., 2001.

Chiral Synthesis and Protease Inhibition

Additionally, the compound has been involved in the chiral synthesis of amino acid derivatives for protease inhibition, as seen in the work by Amii et al. (2000), who discussed its application in the synthesis of fluorinated alpha-amino acids, crucial for the development of antiviral and anticancer agents Amii et al., 2000.

Propriétés

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F3N2O5/c1-12(2,3)23-11(22)18-8(9(19)20)6-4-5-7-17-10(21)13(14,15)16/h8H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIYNDIFGSDDCY-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F3N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426358 |

Source

|

| Record name | Boc-D-Lys(TFA)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid | |

CAS RN |

96561-04-5 |

Source

|

| Record name | Boc-D-Lys(TFA)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.